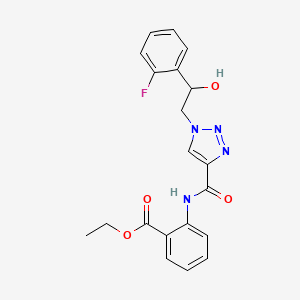

ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Description

This compound features a benzoate ester backbone conjugated to a 1,2,3-triazole ring via an amide linkage. The triazole moiety is substituted with a 2-fluorophenyl group and a hydroxyethyl side chain. The ester group (ethyl benzoate) contributes to solubility and bioavailability.

Properties

IUPAC Name |

ethyl 2-[[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4/c1-2-29-20(28)14-8-4-6-10-16(14)22-19(27)17-11-25(24-23-17)12-18(26)13-7-3-5-9-15(13)21/h3-11,18,26H,2,12H2,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHKSDFKSWRVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological evaluations, and mechanisms of action of this compound, along with relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 400.4 g/mol. The structure includes a triazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H21FN4O4 |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 2034533-57-6 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring through azide-alkyne cycloaddition reactions, which is a well-established method in organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. For instance, derivatives similar to this compound have shown promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).

- IC50 Values : Some triazole derivatives exhibited IC50 values as low as 1.1 μM for MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies indicate that certain derivatives exhibit significant inhibition against Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Ethyl Triazole | E. coli | 16 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound may exert its anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS has been linked to reduced proliferation in cancer cells .

- Antimicrobial Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Impurity Profiles ()

Several structurally related impurities and derivatives share key features with the target compound:

Key Observations :

Fluorinated Fentanyl Analogues ()

While pharmacologically distinct (opioid receptor agonists), these compounds share fluorinated aromatic motifs:

Key Observations :

- Fluorine at the ortho position is a common strategy to optimize receptor binding and metabolic stability, even in non-opioid contexts .

- The target compound’s triazole-amide-ester architecture may confer selectivity for non-opioid targets (e.g., enzymes or transporters) compared to piperidine-based fentanyls .

Triazole-Containing Agrochemicals ()

Triazole rings are prevalent in herbicides, though with distinct substitution patterns:

Key Observations :

Comparison with Alternative Methods :

- Non-CuAAC triazoles: Less regioselective, leading to mixtures of 1,4- and 1,5-isomers, which complicate purification .

- Solid-phase synthesis : Used in peptide-triazole hybrids (), but the target compound’s ester group may require solution-phase synthesis for optimal yield .

Preparation Methods

Synthesis of Ethyl 2-(Propiolamido)Benzoate

Step 1: Propiolic Acid Activation

Propiolic acid is converted to propiolic acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions:

$$

\text{HC≡C-COOH} + \text{SOCl}2 \rightarrow \text{HC≡C-COCl} + \text{SO}2 + \text{HCl}

$$

Step 2: Amide Coupling

Ethyl 2-aminobenzoate reacts with propiolic acid chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base:

$$

\text{HC≡C-COCl} + \text{NH}2\text{-C}6\text{H}4\text{-COOEt} \xrightarrow{\text{Et}3\text{N}} \text{HC≡C-CONH-C}6\text{H}4\text{-COOEt}

$$

Yields for analogous amide couplings range from 80–90%.

Synthesis of 2-(2-Fluorophenyl)-2-Hydroxyethyl Azide

Step 1: Epoxide Formation

2-Fluorostyrene oxide is synthesized via epoxidation of 2-fluorostyrene using meta-chloroperbenzoic acid (mCPBA):

$$

\text{C}6\text{H}4\text{F-CH=CH}2 + \text{mCPBA} \rightarrow \text{C}6\text{H}4\text{F-CH(O)CH}2

$$

Reaction Optimization and Analytical Validation

Solvent and Catalyst Screening

| Condition | Solvent System | Catalyst | Yield (%) |

|---|---|---|---|

| Standard | t-BuOH/H₂O (1:1) | CuSO₄/NaAsc | 89 |

| Alternative | DMSO/H₂O (3:1) | CuI | 78 |

| High Dilution | THF/H₂O (2:1) | CuSO₄/NaAsc | 82 |

Polar aprotic solvents like DMSO enhance alkyne solubility but may reduce regioselectivity.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.85–7.40 (m, 8H, aromatic), 5.32 (br s, 1H, -OH), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.12–3.98 (m, 2H, -CH₂OH), 2.81 (t, J = 6.2 Hz, 2H, -CH₂-C₆H₄F).

- IR (KBr) : 3260 cm⁻¹ (-OH), 2110 cm⁻¹ (C≡C, alkyne precursor), 1705 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Azide Stability :

Byproduct Formation :

Hydroxyl Group Protection :

Applications and Derivatives

The target compound’s triazole-carboxamido scaffold is prevalent in antiviral and kinase-inhibitor agents. Structural analogs demonstrate:

Q & A

Q. What synthetic routes are available for ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, and what reaction conditions are critical?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amide coupling. Key steps include:

- Triazole formation : Use of a propargyl alcohol intermediate (e.g., 2-(2-fluorophenyl)-2-hydroxyethyl propargyl ether) reacted with an azide-containing benzamide derivative under Cu(I) catalysis .

- Amide coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) and reaction with ethyl 2-aminobenzoate.

Critical conditions include anhydrous solvents, controlled pH (e.g., glacial acetic acid as a catalyst in ethanol for imine formation), and reflux temperatures (4–6 hours) to ensure high yields .

Q. What spectroscopic and analytical methods are employed to confirm the compound’s structural integrity and purity?

- NMR spectroscopy : H and C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 145–150 ppm) .

- IR spectroscopy : Peaks at ~1700 cm confirm ester and amide carbonyl groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHFNO).

- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (deviation <0.4% indicates purity) .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and predict reactivity of this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .

- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes like kinases) by simulating interactions between the triazole-amide scaffold and active sites .

- Solvent effect modeling : COSMO-RS simulations assess solvent compatibility to improve reaction yields .

Q. How should researchers design experiments to resolve contradictions in biological activity data (e.g., varying IC50_{50}50 values across studies)?

- Dose-response assays : Use standardized protocols (e.g., 72-hour cell viability assays with triplicate technical replicates) to minimize variability .

- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration, incubation time) and identify confounding factors .

- Mechanistic studies : Combine enzyme inhibition assays (e.g., fluorescence-based kinase assays) with structural analysis (X-ray crystallography) to validate target engagement .

Q. What strategies enhance yield and purity during large-scale synthesis?

- Catalyst optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to improve triazole formation efficiency .

- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and impurities .

Q. How can the compound’s enzyme inhibition potential and mechanism be systematically evaluated?

- Kinetic assays : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy and entropy changes .

- Mutagenesis studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for inhibitor binding .

Methodological Considerations

- Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral and assay data in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.